Sodium cyanoacetate

Übersicht

Beschreibung

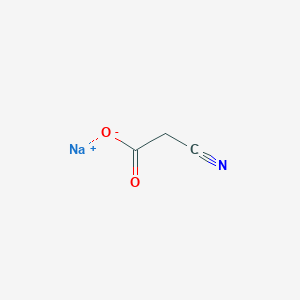

Sodium Cyanoacetate is a chemical compound with the molecular formula C3H2NNaO2 . It is used as an initial compound in the synthesis of purine preparations .

Synthesis Analysis

Cyanoacetic acid, a related compound to Sodium Cyanoacetate, is prepared by treatment of chloroacetate salts with sodium cyanide followed by acidification .

Molecular Structure Analysis

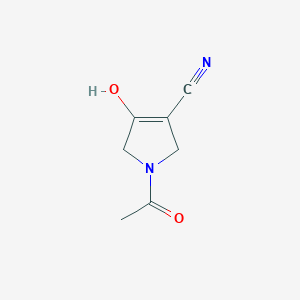

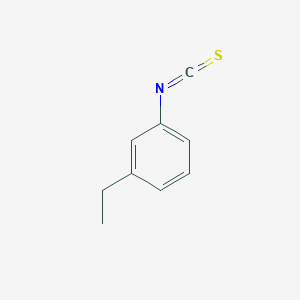

The molecular structure of Sodium Cyanoacetate consists of a sodium atom, a cyano group (-CN), and an acetate group (CH2COO-). The average mass is 107.043 Da and the monoisotopic mass is 106.998322 Da .

Chemical Reactions Analysis

Sodium Cyanoacetate is employed as an initial compound in the synthesis of purine preparations . It can react with various reactants, including both nucleophiles and electrophiles, to synthesize a variety of polyfunctional heterocyclic compounds .

Physical And Chemical Properties Analysis

Sodium Cyanoacetate has a boiling point of 318.5°C at 760mmHg . Its density is 1.32 . The partition coefficient n-octanol/water is 7.55E-05mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Cyanoacetylation of Amines

Sodium cyanoacetate is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Cyanoacetamide Derivatives

Sodium cyanoacetate is used in the synthesis of cyanoacetamide derivatives. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Synthesis of Coumarin-3-carboxylate Ester

Sodium cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Synthesis of 3-cyancoumarin

The substrate scope evaluation showed that using ethyl cyanoacetate as a material afforded 3-cyancoumarin .

Synthesis of Disperse Yellow 232

Recently, it was demonstrated that LTTM formed from L-proline and oxalic acid could smoothly promote the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate to get disperse yellow 232 .

Cyanoacrylate Adhesives

In recent years, cyanoacrylates (CAs) have been applied in several areas including obtaining 3D prototyping models, fingerprinting in forensic science, creating drug carriers of prolonged action, in glass ionomer cements, for obtaining nanofibers, photoresists, and superhydrophobic surfaces .

Wirkmechanismus

Target of Action

Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of sodium cyanoacetate enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .

Biochemical Pathways

Sodium cyanoacetate affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability.

Result of Action

The result of sodium cyanoacetate’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .

Action Environment

Sodium cyanoacetate is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCIKCNYHCSIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147912 | |

| Record name | Sodium cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium cyanoacetate | |

CAS RN |

1071-36-9 | |

| Record name | Sodium cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of sodium cyanoacetate in organic synthesis?

A: Sodium cyanoacetate is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.

Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?

A: Cyanoacetic acid, the protonated form of sodium cyanoacetate, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.

Q3: Can you elaborate on the application of sodium cyanoacetate in perovskite solar cell technology?

A: Recent research highlights the use of sodium cyanoacetate as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.

Q4: How does sodium cyanoacetate influence perovskite crystallization?

A: Beyond its role in defect passivation, sodium cyanoacetate influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.

Q5: Has sodium cyanoacetate been used in the synthesis of biologically active molecules?

A: Sodium cyanoacetate has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of sodium cyanoacetate with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)

![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)